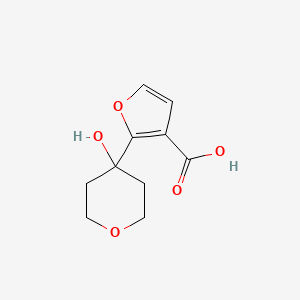
2-(4-Hydroxyoxan-4-yl)furan-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Hydroxyoxan-4-yl)furan-3-carboxylic acid is a chemical compound with the molecular formula C10H12O5 and a molecular weight of 212.2 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12O5/c11-9(12)7-1-4-15-8(7)10(13)2-5-14-6-3-10/h1,4,13H,2-3,5-6H2,(H,11,12) . This indicates the presence of a furan ring and a tetrahydro-2H-pyran ring in the molecule.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .Wissenschaftliche Forschungsanwendungen
Biocatalytic Synthesis and Applications
Enzyme Cascade Systems for Synthesis
A study by Jia et al. (2019) developed dual-enzyme cascade systems for the synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF), showcasing the potential of these compounds as biobased building blocks in the pharmaceutical and polymer industries. The system achieved high yields, demonstrating the efficiency of biocatalytic methods in producing valuable chemical intermediates (Jia et al., 2019).
Gold Nanoparticle Catalysts for Oxidation
Casanova et al. (2009) reported on the selective conversion of HMF into 2,5-furandicarboxylic acid (FDCA) using gold nanoparticle catalysts, highlighting a sustainable and efficient method for producing important chemical intermediates from biomass (Casanova et al., 2009).
Advancements in Furan Derivatives Production
Biobased Polymers
Jiang et al. (2014) explored the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters, creating novel biobased furan polyesters. This research points to the utility of furan derivatives in developing sustainable materials for the polymer industry (Jiang et al., 2014).
High Productivity Biocatalysts
Zhang et al. (2020) described the use of cofactor-engineered Escherichia coli cells for the high-productivity production of furan carboxylic acids. This work underscores the potential for biotechnological approaches to enhance the efficiency of producing biobased chemicals (Zhang et al., 2020).
Sustainable Chemical Synthesis
- Biomass Conversion to Chemicals: The synthesis of FDCA, a key renewable alternative to petroleum-derived chemicals, from bioresources like HMF is a significant area of research. Studies by Yuan et al. (2019) review the biocatalytic production of FDCA, emphasizing its role in creating bio-based polymers and the efficiency of enzymatic methods over traditional chemical routes (Yuan et al., 2019).
Eigenschaften
IUPAC Name |
2-(4-hydroxyoxan-4-yl)furan-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c11-9(12)7-1-4-15-8(7)10(13)2-5-14-6-3-10/h1,4,13H,2-3,5-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFRNXXKJPMONK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=C(C=CO2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
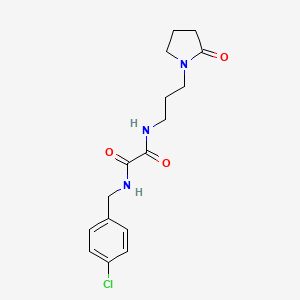
![4-(2-(3-fluoro-4-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2825083.png)

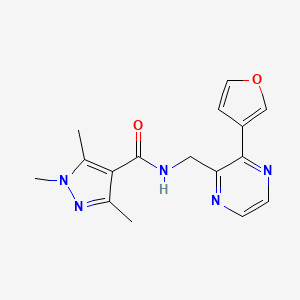
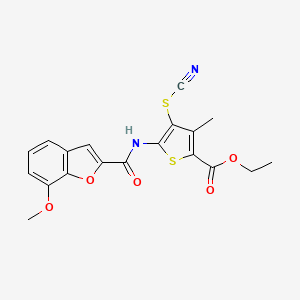
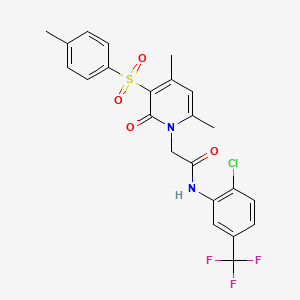

![N-[[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2825095.png)

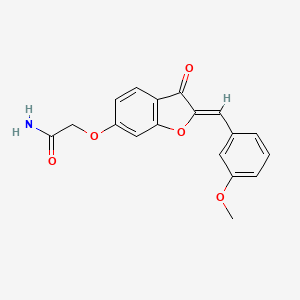

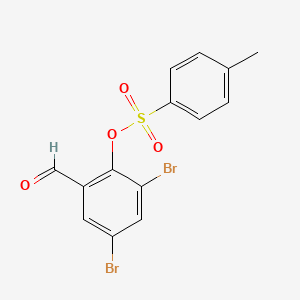
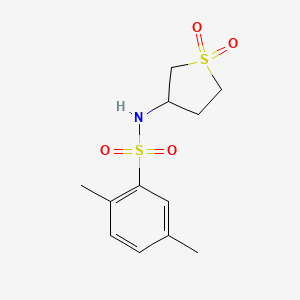
![5-Chloro-6-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2825103.png)
